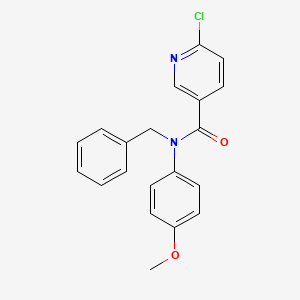
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyrazine-2-carboxamide” is a complex organic compound that contains several functional groups and rings, including a pyrrolidine ring, a thiazole ring, and a pyrazine ring . The pyrrolidine ring is a five-membered ring with nitrogen and is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The thiazole ring, which consists of sulfur and nitrogen, is an important heterocycle in the world of chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve the construction of the pyrrolidine and thiazole rings, followed by their functionalization . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, and the thiazole ring can be synthesized through various methods . The exact synthesis process for this specific compound is not provided in the search results.Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a thiazole ring, and a pyrazine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Antibacterial Activity
The compound’s hybrid structure, combining thiazole and sulfonamide groups, has been investigated for its antibacterial potential . Several synthesized derivatives display potent antibacterial activity against both Gram-negative and Gram-positive bacteria. Notably, compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial effects against multiple strains. The isopropyl-substituted derivative, in particular, demonstrates low minimum inhibitory concentration (MIC) against Staphylococcus aureus and Achromobacter xylosoxidans .
Antifungal Activity
Molecular docking studies have explored the mechanism of action against Escherichia coli MurB and Candida albicans CYP51 and dihydrofolate reductase. Compound 3g shows enhanced antifungal activity against E. coli .
Cancer Therapeutics
(S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide derivatives have been identified as potential agents for targeting PI3K and HDAC in cancer treatment. These dual inhibitors hold promise as a novel class of anticancer drugs .
Multitargeted Bioactivity
Certain 2,4-disubstituted thiazoles, including compound 4, exhibit potent inhibitory activity against microbial strains. Compound 4, with a 3,4-dimethoxyphenyl moiety, rivals the standard drug vancomycin in terms of potency .
Antifungal Screening
A series of 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxybenzamides were synthesized and screened for antifungal activity .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target pi3kα/hdac6 , which are proteins involved in cell growth and survival, and histone deacetylation, respectively.
Mode of Action
It is suggested that similar compounds may inhibit the activity of their targets, leading to changes in cellular processes .
Biochemical Pathways
Given its potential targets, it may influence pathways related to cell growth, survival, and gene expression .
Pharmacokinetics
Compounds with similar structures are known to have good adme/tox results .
Result of Action
Similar compounds have been found to have significant effects on cellular processes, potentially leading to changes in cell growth and survival .
properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c19-12(11-9-14-3-4-15-11)17-8-10-2-1-6-18(10)13-16-5-7-20-13/h3-5,7,9-10H,1-2,6,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAQOARFJLKGOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyrazine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(2,5-dimethylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2590409.png)

![2-chloro-N-(furan-2-ylmethyl)-N-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)acetamide](/img/structure/B2590411.png)
![2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2590412.png)
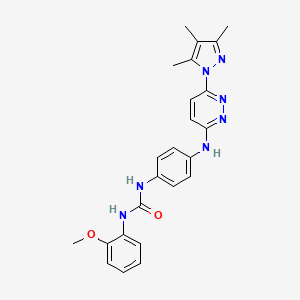
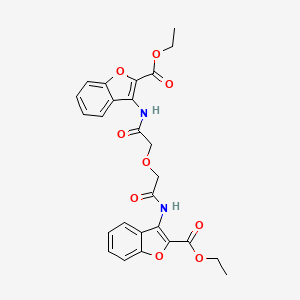
![4-[1-(2,4-Dimethylpyrimidine-5-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2590418.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2590420.png)
![N-(3-ethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2590422.png)
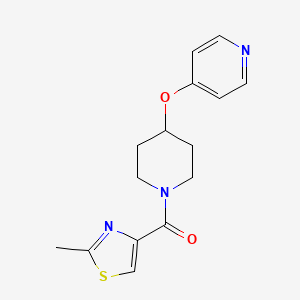
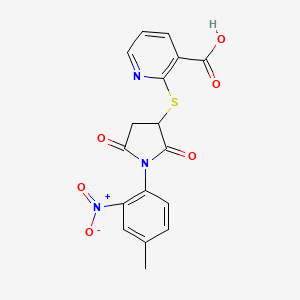
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2590429.png)
